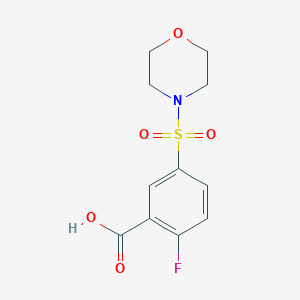

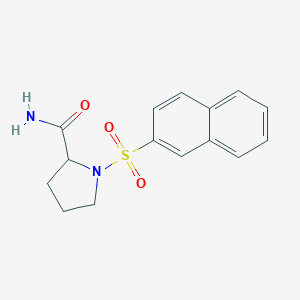

![molecular formula C16H16N4S B479506 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 634174-13-3](/img/structure/B479506.png)

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Overview

Description

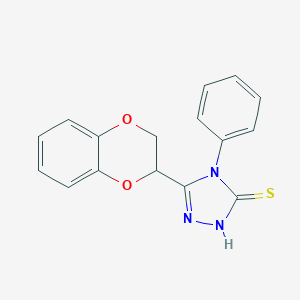

The compound “5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The molecule also contains a thiol group (-SH), a dimethylamino group (-(CH3)2N), and phenyl groups (C6H5), which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl groups, and dimethylamino group would contribute to the compound’s overall structure. The thiol group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiol group is known to be quite reactive, and could participate in various chemical reactions. The dimethylamino group could potentially act as a base, accepting a proton to form a positively charged ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and thiol groups could affect its solubility in different solvents .Scientific Research Applications

Synthesis of Triazole Derivatives and Antimicrobial Activities

Triazole derivatives, including 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. The compounds synthesized have shown good to moderate antimicrobial activities, indicating their potential in the development of new antimicrobial agents (Bayrak et al., 2009).

Anticorrosive Effects on Stainless Steel

The derivatives of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have shown significant anticorrosive effects on 316 stainless steel in HCl medium. Experimental and computational studies suggest these compounds act as effective corrosion inhibitors, making them valuable in industrial applications to enhance the longevity and durability of stainless steel in corrosive environments (Nandini et al., 2021).

Biological Activities and Applications in Cancer Research

Cancer Cell Migration and Growth Inhibition

Derivatives of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have been explored for their impact on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some compounds exhibited significant cytotoxicity, especially against melanoma cell lines, and were identified as potential antimetastatic candidates (Šermukšnytė et al., 2022).

Inhibition of Corrosion and Material Protection

Corrosion Inhibition for Mild Steel

Research has demonstrated the effectiveness of fatty acid triazole derivatives, closely related to 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, in inhibiting the corrosion of mild steel in acidic environments. These compounds show high inhibition efficiency, suggesting their applicability in protecting industrial materials from corrosive damage (Quraishi & Jamal, 2002).

Mechanism of Action

- By inhibiting adenosine kinase, 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol disrupts the normal adenosine metabolism, leading to altered cellular responses .

- Consequently, adenosine accumulates, affecting various cellular processes, including neurotransmission, immune responses, and vasodilation .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-19(2)13-10-8-12(9-11-13)15-17-18-16(21)20(15)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMMSWRDCJDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324804 | |

| Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

634174-13-3 | |

| Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)